![molecular formula C8H5ClFN B1362056 2-Chloro-4-fluorophenylacetonitrile CAS No. 75279-56-0](/img/structure/B1362056.png)
2-Chloro-4-fluorophenylacetonitrile
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Overview
Description
2-Chloro-4-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H5ClFN . It is used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorophenylacetonitrile is represented by the SMILES notation FC1=CC=C(CC#N)C(Cl)=C1 . The InChI Key is GSMCLMKFBYLWRP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-fluorophenylacetonitrile appears as white crystals or powder . It has a melting point range of 63.0-73.0°C . The molecular weight is 169.59 g/mol .Scientific Research Applications
1. Environmental Pollution Analysis
Tront and Saunders (2007) explored the fate of halogenated phenols, specifically 4-chloro-2-fluorophenol, in plants using nuclear magnetic resonance (NMR). Their study identified and quantified contaminants and metabolites in plant extracts, revealing the presence of several fluorinated metabolites, which were tentatively identified as fluorinated-chlorophenol conjugates. This research highlights the application of 2-Chloro-4-fluorophenylacetonitrile in environmental pollution analysis and monitoring, particularly in aquatic systems (Tront & Saunders, 2007).
2. Organic Synthesis
Pitta and Fleming (2010) demonstrated the utility of metalated nitriles and enolates in abstracting chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile to synthesize a range of chloronitriles and chloroesters. This method addresses the challenge of synthesizing alpha-chloronitriles under mild conditions and showcases the role of 2-Chloro-4-fluorophenylacetonitrile in facilitating diverse organic syntheses (Pitta & Fleming, 2010).
3. Marine Biotechnology
Oliveira et al. (2013) investigated the biotransformation of phenylacetonitrile by marine fungi, including the transformation of 4-fluorophenylacetonitrile to 4-fluorophenylacetic acid by Aspergillus sydowii. This study demonstrates the potential of 2-Chloro-4-fluorophenylacetonitrile in marine biotechnology, particularly in enzymatic transformations and the production of phenylacetic acids (Oliveira et al., 2013).
4. Charge Transport Property Studies
Zhang et al. (2014) designed and synthesized naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties. They observed that the variation in the substituted position of the fluorine atom on the molecular backbone can significantly tune the material's charge transport behavior. This research highlights the application of 2-Chloro-4-fluorophenylacetonitrile in the development of materials with tailored electronic properties (Zhang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMCLMKFBYLWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369352 |
Source
|
Record name | 2-Chloro-4-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75279-56-0 |
Source
|
Record name | 2-Chloro-4-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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